molecular formula C8H14N2O B12858131 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol CAS No. 90152-73-1

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol

Cat. No.: B12858131
CAS No.: 90152-73-1
M. Wt: 154.21 g/mol
InChI Key: WPLNTCJYJHETQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol typically involves the condensation of appropriate hydrazines with β-diketones or β-keto esters. One common method is the reaction of diethyl malonate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of ethyl acetoacetate and phenylhydrazine, which undergoes cyclocondensation to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acids or Lewis acids are frequently used to enhance the reaction rate and selectivity . The use of green solvents and environmentally friendly processes is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Pyrazolone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethyl-5-methyl-1H-pyrazol-3-ol: Similar structure but with a different tautomeric form.

    4,4-Diethyl-5-methyl-4H-pyrazol-3-one: Oxidized form of the compound.

    4,4-Diethyl-5-methyl-4H-pyrazol-3-thiol: Sulfur-containing analogue.

Uniqueness

4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and methyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules .

Properties

CAS No.

90152-73-1

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4,4-diethyl-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C8H14N2O/c1-4-8(5-2)6(3)9-10-7(8)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

WPLNTCJYJHETQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NNC1=O)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.